molecular formula C31H40O4 B1203791 16-(9-Anthroyloxy)palmitic acid CAS No. 64821-29-0

16-(9-Anthroyloxy)palmitic acid

Cat. No. B1203791
CAS RN: 64821-29-0
M. Wt: 476.6 g/mol
InChI Key: ONCVHINTMVNEEA-UHFFFAOYSA-N
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Description

16-(9-Anthroyloxy)palmitic acid (16-AP) is a bifunctional molecule with carboxyl and 9-anthroyloxy groups attached at both ends of the hydrocarbon chain . It has a molecular formula of C31H40O4 and a molecular weight of 476.6 g/mol .


Molecular Structure Analysis

The InChI string of 16-(9-Anthroyloxy)palmitic acid is InChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33) . The Canonical SMILES is C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O .


Physical And Chemical Properties Analysis

16-(9-Anthroyloxy)palmitic acid has a molecular weight of 476.6 g/mol, XLogP3-AA of 10.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 18, Exact Mass of 476.29265975 g/mol, Monoisotopic Mass of 476.29265975 g/mol, Topological Polar Surface Area of 63.6 Ų, Heavy Atom Count of 35, and Formal Charge of 0 .

Scientific Research Applications

  • Interaction with Lipids in Monolayers and Micelles : 16-AP has been studied for its interactions with different lipids in monolayer formations. It shows distinct orientation behavior based on the type of lipid it interacts with, such as phosphatidylcholine and cholesterol. This property makes 16-AP useful in studying lipid membrane dynamics and phase transitions (Nakagaki, Tomita, & Handa, 1985).

  • Spectroscopic Probe in Liposomes : As a spectroscopic probe, 16-AP has been used to study the polarity and environmental properties of micelles and liposomes. This helps in understanding the structural and dynamic differences between these molecular assemblies (Handa, Matsuzaki, & Nakagaki, 1987).

  • Fluorescence Studies : The fluorescence decay properties of 16-AP have been investigated in various environments, including egg phosphatidylcholine vesicles. These studies help in understanding the interactions of 16-AP with lipid membranes and its potential as a fluorescent probe in biological systems (Matayoshi & Kleinfeld, 1981).

  • Photoinduced Electron Transfer in Films : Research on 16-AP has also extended to photoinduced electron transfer studies in Langmuir−Blodgett films. This is significant for understanding electron transfer mechanisms in biological systems (Sluch, Samuel, Beeby, & Petty, 1998).

  • Fluorescence Anisotropy Studies : The rotational mobility and fluorescence anisotropy of 16-AP in various environments, including dipalmitoylphosphatidylcholine vesicles, have been investigated. These studies provide insights into the microenvironment at different depths of lipid bilayers (Vincent, de Foresta, Gallay, & Alfsen, 1982).

Safety And Hazards

The safety data sheet for 16-(9-Anthroyloxy)palmitic acid suggests using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

16-(9-Anthroyloxy)palmitic acid has been studied in the context of photoinduced electron transfer (PET) in Langmuir−Blodgett (LB) layers . It has also been studied for its nonideal mixing with fatty acid in monolayers . These studies suggest potential future directions in understanding the interactions of 16-(9-Anthroyloxy)palmitic acid with other molecules and its behavior in different environments.

properties

IUPAC Name

16-(anthracene-9-carbonyloxy)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCVHINTMVNEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215120
Record name 16-(9-Anthroyloxy)palmitic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-(9-Anthroyloxy)palmitic acid

CAS RN

64821-29-0
Record name 16-(9-Anthroyloxy)palmitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064821290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-(9-Anthroyloxy)palmitic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
M Nakagaki, K Tomita, T Handa - Biochemistry, 1985 - ACS Publications
Masayuki Nakagaki,* Keiko Tomita, and Tetsurou Handa1 Faculty of Pharmaceutical Sciences, Kyoto University, Kyoto 606, Japan Received December 5, 1984 abstract: 16-(9-…
Number of citations: 48 pubs.acs.org
T Handa, K Matsuzaki, M Nakagaki - Journal of colloid and interface …, 1987 - Elsevier
A spectroscopic probe, 16-(9-anthroyloxy)palmitic acid (16-AP) was incorporated in micelles and liposomes (lipid bilayers) and the locations of the anthroyloxy moiety in these …
Number of citations: 23 www.sciencedirect.com
MI Sluch, IDW Samuel, A Beeby, MC Petty - Langmuir, 1998 - ACS Publications
Langmuir−Blodgett (LB) layers of 16-(9-anthroyloxy)palmitic acid (AA) and C 60 mixed with tricosanoic acid have been studied as a model system for photoinduced electron transfer (…
Number of citations: 28 pubs.acs.org
T Handa, K Tomita, M Nakagaki - Colloid and Polymer Science, 1987 - Springer
The surface pressure-molecular area curve of the mixed monolayer of 16-(9-anthroyloxy) palmitic acid (16AP) and fatty acid (palmitic or stearic acids) showed various kink points which …
Number of citations: 11 link.springer.com
ED Matayoshi, AM Kleinfeld - Biophysical Journal, 1981 - cell.com
Using the phase-modulation technique, we have measured the fluorescence decay of 2- and 12-(9-anthroyloxy)-stearic acid (2- and 12-AS) and 16-(9-anthroyloxy)-palmitic acid (16-AP) …
Number of citations: 74 www.cell.com
JT Mason - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1994 - Elsevier
A series of five mixed-acyl phosphatidylcholine (PC) fluorescent probes having the structure 1-caproyl-2-(n-(9-anthroyloxy)acyl)-sn-glycero-3-phosphocholine, where the sn-2 …
Number of citations: 24 www.sciencedirect.com
P Young-Sik, P No-Soo, S Jun-Bong… - Journal of Biophysical …, 2010 - scirp.org
The aim of this study was to provide a basis for examining the molecular mechanism for the pharmacological action of ethanol. We studied dinotmyristoylnotphosphatidylethanol (DMPEt…
Number of citations: 2 www.scirp.org
DB Chalpin, AM Kleinfeld - Biochimica et Biophysica Acta (BBA) …, 1983 - Elsevier
The fluorescence quenching of the n-(9- anthroyloxy ) (AO) fatty acid probes has been investigated in aqueous dispersions, vesicles of egg phosphatidylcholine and vesicles formed …
Number of citations: 111 www.sciencedirect.com
HJ Joo, SH Ahn, HR Lee, SW Jung… - The Korean Journal …, 2012 - synapse.koreamed.org
The structures of the intact synaptosomal plasma membrane vesicles (SPMVs) isolated from bovine cerebral cortexs, and the outer and the inner monolayer separately, were evaluated …
Number of citations: 5 synapse.koreamed.org
TY Ahn, SD Jin, HJ Yang, CD Yoon… - … Journal of Oral …, 2017 - koreascience.kr
The aim of this study was to provide a basis for the molecular mechanism underlying the pharmacological action of ethanol. We studied the effects of 1-propanol on the location of n-(9-…
Number of citations: 11 koreascience.kr

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